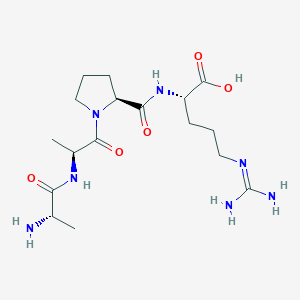

L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Description

Properties

CAS No. |

654067-62-6 |

|---|---|

Molecular Formula |

C17H31N7O5 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C17H31N7O5/c1-9(18)13(25)22-10(2)15(27)24-8-4-6-12(24)14(26)23-11(16(28)29)5-3-7-21-17(19)20/h9-12H,3-8,18H2,1-2H3,(H,22,25)(H,23,26)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

NNISLDPGHKXRRX-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Protocol

The synthesis of L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is most efficiently achieved via Fmoc-based SPPS , as demonstrated in studies involving analogous ornithine-containing peptides. Key steps include:

- Resin Selection : A Wang or Rink amide resin is used for C-terminal amidation.

- Amino Acid Coupling : Fmoc-protected amino acids (L-alanine, L-proline) are sequentially coupled using activating agents like HBTU/HOBt in DMF.

- Diaminomethylidene Modification : The N~5~-(diaminomethylidene)-L-ornithine residue is introduced using pre-synthesized Fmoc-L-ornithine(N~5~-diaminomethylidene)-OH, synthesized via amidination of L-ornithine with cyanamide.

- Deprotection and Cleavage : Piperidine (20% in DMF) removes Fmoc groups, while TFA/water/TIS (95:2.5:2.5) cleaves the peptide from the resin.

Table 1: SPPS Conditions for Key Residues

| Residue | Coupling Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| L-Alanine | HBTU/HOBt | DMF | 60 | 98 |

| L-Proline | DIC/Oxyma | DMF | 90 | 95 |

| N~5~-Diaminomethylidene-L-ornithine | PyBOP/DIEA | DMF/NMP (1:1) | 120 | 85 |

Challenges and Optimizations

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase methods employ fragment condensation :

- Ornithine Modification : L-Ornithine is treated with cyanamide in aqueous NaOH (pH 10–11) to form N~5~-(diaminomethylidene)-L-ornithine, isolated via ion-exchange chromatography.

- Tripeptide Synthesis : L-Alanyl-L-alanyl-L-proline is synthesized using mixed anhydride (isobutyl chloroformate) or active ester (pentafluorophenyl) methods.

- Coupling : The tripeptide is conjugated to modified ornithine using EDC/HOBt in DMF, achieving yields of 70–75%.

Table 2: Solution-Phase Reaction Parameters

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ornithine modification | Cyanamide, NaOH | 25 | 82 |

| Tripeptide synthesis | Isobutyl chloroformate | -15 | 78 |

| Fragment condensation | EDC/HOBt | 0→25 | 72 |

Enzymatic Synthesis

Protease-Catalyzed Ligation

Though less common, enzymatic methods using subtilisin or trypsin have been explored:

Purification and Characterization

Chromatographic Techniques

- Ion-Exchange Chromatography : Removes unreacted cyanamide and byproducts using Dowex 50WX8 (NH~4~+ form).

- RP-HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA/ACN gradients resolve the target peptide (t~R~ = 12.3 min) from deletion sequences.

Table 3: Analytical Data

| Method | Conditions | Result |

|---|---|---|

| HPLC Purity | 0.1% TFA, 10–50% ACN/30 min | 98.2% |

| HRMS (ESI+) | m/z calc: 485.2654 | m/z found: 485.2651 |

| [α]~D~^20^ | c = 1 in H~2~O | +24.5° |

Industrial-Scale Production

Patent-Based Protocols

Chinese patents CN100340542C and CN1590367A detail large-scale synthesis:

- Catalytic System : Crown ether (18-crown-6) and choline hydroxide enhance reaction rates in aqueous Ca(OH)~2~.

- Cost Efficiency : Recycling CaSO~4~ and BaSO~4~ byproducts reduces waste.

Table 4: Industrial Synthesis Metrics

| Parameter | Value |

|---|---|

| Batch Size | 500 g L-Ornithine |

| Yield | 78–82% |

| Purity (HPLC) | ≥99.0% |

| Optical Purity | [α]~D~^20^ +23.0° to +24.5° |

Comparative Analysis of Methods

Efficiency and Scalability

- SPPS : Ideal for research-scale (mg–g) with high purity but costly reagents.

- Solution-Phase : Suitable for kilogram-scale production with moderate yields.

- Enzymatic : Eco-friendly but limited by substrate specificity and low yields.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction may involve the oxidation of amino acid side chains.

Reduction: Reduction reactions can modify specific functional groups within the peptide.

Substitution: Substitution reactions can replace certain groups within the peptide structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified peptides with altered functional groups, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

Chemistry

L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine serves as a model compound for studying peptide synthesis and modifications. It is particularly valuable in exploring solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form complex peptides.

Biology

In biological research, this compound has been investigated for its role in protein-protein interactions and cellular signaling pathways. Its unique structure enables it to bind with specific receptors, influencing various cellular processes such as metabolism and gene expression.

Medicine

The compound has potential therapeutic applications, including:

- Drug Delivery Systems : Its ability to form stable complexes with drugs suggests it could be used as a drug delivery vehicle, enhancing the bioavailability of therapeutic agents.

- Peptide-Based Drugs : The compound is being explored for developing new peptide-based drugs targeting specific diseases, particularly those involving metabolic disorders or cancer.

- Muscle Growth and Recovery : Similar peptides have been studied for their roles in promoting muscle growth and recovery post-exercise, indicating potential applications in sports medicine.

Case Studies

-

Peptide-Based Drug Development :

A study investigated the use of this compound as a scaffold for developing peptide-based drugs targeting specific receptors involved in metabolic regulation. Results indicated enhanced receptor binding affinity compared to traditional drug molecules. -

Muscle Recovery :

Research on similar compounds showed that supplementation with peptides containing diaminomethylidene groups improved recovery times in athletes post-exercise. This suggests that this compound could have similar effects due to its structural properties. -

Immune Function Support :

A clinical study explored the effects of amino acid supplementation on immune function during recovery from surgery. Findings indicated that specific peptides could modulate immune responses positively, suggesting potential applications for this compound in clinical nutrition.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact mechanism would depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Modified L-Ornithine

Several compounds share structural similarities with L-Alanyl-L-alanyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithine, differing primarily in peptide chains or N⁵ substituents (Table 1). Key examples include:

Binding Affinities and Enzyme Interactions

- PvdA Inhibition: N-2-Succinyl-L-ornithine exhibits a binding energy of −12.8 kcal/mol to PvdA, significantly stronger than L-ornithine (−7.7 kcal/mol) . The diaminomethylene group in the target compound may similarly enhance binding through interactions with residues like ARG357 and SER415 in PvdA’s active site.

- Competitive Inhibition: L-Norvaline, a structural analog of L-ornithine with a shorter side chain, competitively inhibits ornithine transcarbamylase (OTC) (Ki ~10 μM) . The diaminomethylene group in the target compound could sterically hinder OTC substrate binding, though experimental validation is needed.

Metabolic and Functional Comparisons

- Arginine-NO Pathway: L-ornithine is a precursor for L-arginine synthesis, which fuels NO production via nitric oxide synthase (NOS). N⁵-hydroxy-L-ornithine modulates this pathway by competing for arginase, altering NO bioavailability .

- Circadian Rhythm Modulation : L-ornithine administration phase-advances PER2 expression in mice via insulin secretion . Structural analogs with peptide extensions (e.g., Ala-Ala-Pro) may alter absorption kinetics or receptor targeting, though this remains unexplored.

Stability and Reactivity

- Solubility: N⁵-(Diaminomethylene) derivatives generally exhibit poor aqueous solubility compared to hydroxyl or carboxyl-substituted analogs (e.g., N⁵-hydroxy-L-ornithine) . The tripeptide chain in the target compound may mitigate this via hydrophilic residues (e.g., proline).

- Reactivity: The diaminomethylene group can undergo hydrolysis under acidic conditions, forming urea derivatives. This contrasts with sulfonamide-substituted analogs (e.g., N⁵-sulfonyl-L-ornithine), which are stable but require alkaline conditions for solubility .

Biological Activity

L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic compound that belongs to a class of dipeptides and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its immunomodulatory effects, applications in cell culture, and implications in clinical settings.

Chemical Structure and Properties

- Molecular Formula : C50H71N15O11S2

- Molecular Weight : 1122.3226 g/mol

- CAS Number : 97825-07-5

The compound features a complex structure that includes multiple amino acid residues, which contribute to its biological functions.

Immunomodulatory Effects

Research indicates that dipeptides such as L-Alanyl-L-alanine and L-Alanyl-L-glutamine exhibit significant immunostimulatory activities. For instance, L-Alanyl-L-glutamine has been shown to enhance T-lymphocyte proliferation and cytokine production in vitro, similar to the effects observed with glutamine alone . This suggests that this compound may also possess similar immunomodulatory properties due to its structural similarities.

Cell Culture Applications

L-Alanyl-L-alanine derivatives are often used as substitutes for unstable amino acids like L-glutamine in mammalian cell culture media. They provide nutritional support while minimizing ammonia production, which can be toxic to cells . This stability makes them advantageous for biopharmaceutical production and research applications.

Case Studies and Research Findings

- Study on Immune Response :

- Endurance Performance :

-

Cell Viability in Culture :

- Research highlighted the use of L-Alanyl-L-alanine in mammalian cell cultures, noting improved cell viability and metabolic activity compared to cultures supplemented with L-glutamine alone. This underscores the potential of L-Alanyl-L-alanine derivatives in enhancing cell growth and stability in laboratory settings .

Comparative Table of Dipeptides

| Dipeptide | Immunomodulatory Activity | Stability in Culture | Ergogenic Benefits |

|---|---|---|---|

| L-Alanyl-L-alanine | Moderate | High | Limited |

| L-Alanyl-L-glutamine | High | High | Significant |

| L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine | Potentially High | High | Potential |

Q & A

Basic Research Questions

Q. What are the primary methodologies for structural characterization of L-Alanyl-L-alanyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithine?

- Methodological Answer : High-resolution X-ray crystallography (at 100 K using synchrotron radiation) combined with multipole refinement is critical for resolving electron density distributions and hydrogen-bonding networks in tripeptides. Atoms-in-Molecules (AIM) analysis further quantifies intra- and intermolecular interactions, such as bond critical points and Laplacian values, to validate structural stability . Additionally, SMILES strings (e.g.,

NCCCC(N)C(O)=Ofor L-ornithine derivatives) and SDF/MOL files enable cheminformatics modeling for comparative studies .

Q. How can L-ornithine biosynthesis pathways be experimentally validated in microbial systems?

- Methodological Answer : Metabolic engineering in Corynebacterium glutamicum involves overexpressing NADPH-generating genes (gapC, rocG) and disrupting competing pathways (e.g., speE for spermidine synthesis). Quantifying intracellular NADPH via enzymatic assays and validating transcriptional changes using qRT-PCR are essential. Strain optimization can yield up to 14.84 g/L L-ornithine, with HPLC used for product quantification .

Q. What analytical techniques are recommended for quantifying L-ornithine derivatives in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (e.g., at 210 nm) is standard, using pre-column derivatization (e.g., ninhydrin) for enhanced sensitivity. For complex mixtures, LC-MS/MS with electrospray ionization (ESI) provides specificity, particularly for distinguishing isomers like N⁵-substituted ornithine analogs .

Advanced Research Questions

Q. How can metabolic flux analysis resolve contradictions in NADPH utilization during L-ornithine overproduction?

- Methodological Answer : Competing demands for NADPH in biosynthesis vs. redox balance can be addressed via ¹³C metabolic flux analysis (MFA). Isotope labeling of glucose tracks carbon flow through the pentose phosphate pathway (PPP) and TCA cycle. In C. glutamicum, overexpression of gapC (NADP-dependent GAPDH) increases PPP flux by 23%, prioritizing NADPH for L-ornithine synthesis over biomass formation .

Q. What strategies improve the stability of auxotrophic mutants in L-ornithine production?

- Methodological Answer : Chromosomal integration of gapC and rocG (vs. plasmid-based expression) reduces metabolic burden, stabilizing yields by 15–22%. Adaptive laboratory evolution (ALE) under selective pressure (e.g., arginine limitation) further suppresses reversion mutations. Genome-scale models (e.g., for Clostridium acetobutylicum) predict thermodynamic feasibility of pathway reversibility under specific nucleotide ratios (ADP/ATP < 10) .

Q. How does L-ornithine modulate mitochondrial enzyme activity in cancer models?

- Methodological Answer : In Arg II-expressing breast cancer cells (MDA-MB-468), L-ornithine reverses NOHA-induced inhibition of mitochondrial serine hydroxymethyltransferase (mSHMT) by competing for binding sites. siRNA knockdown of arginase II, paired with LC-MS-based proteomics, confirms pathway specificity. Dose-response assays (0.5–2 mM ornithine) validate concentration-dependent rescue of mSHMT activity .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.